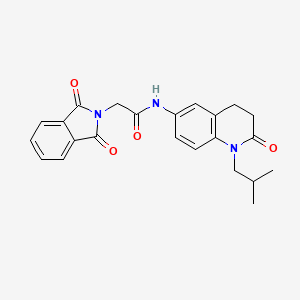

2-(1,3-dioxoisoindolin-2-yl)-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Description

This compound features a 1,3-dioxoisoindolinyl group linked via an acetamide bridge to a 1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin moiety. The isobutyl substituent may influence lipophilicity and steric interactions, distinguishing it from structurally related acetamide derivatives. Its synthesis likely involves coupling strategies similar to those reported for analogous compounds, such as reflux in acetonitrile with triethylamine .

Properties

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4/c1-14(2)12-25-19-9-8-16(11-15(19)7-10-21(25)28)24-20(27)13-26-22(29)17-5-3-4-6-18(17)23(26)30/h3-6,8-9,11,14H,7,10,12-13H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPGUIFRBJTZZSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activities associated with this compound, drawing from diverse research findings.

Synthesis and Structural Characterization

The synthesis of the compound involves several steps that typically include the formation of the isoindoline core followed by the introduction of various substituents. For instance, one study reported the synthesis of related compounds through the reaction of 2-(2-hydroxyethyl)isoindoline-1,3-dione with various amines, which highlights the versatility in modifying the isoindoline structure for enhanced biological activity .

Table 1: Summary of Synthetic Routes for Related Compounds

| Compound | Synthetic Route Description |

|---|---|

| 1 | Reaction of isoindoline with amines |

| 2 | Formation via cyclization reactions |

| 3 | Use of dioxo intermediates in synthesis |

Biological Activity

The biological activity of this compound has been explored in various studies. Notably, derivatives of similar structures have shown promising anticonvulsant and antitumor properties. For example:

- Anticonvulsant Activity : A series of derivatives were tested for their ability to inhibit seizures in animal models. The compounds demonstrated significant protection against maximal electroshock seizures (MES), indicating their potential as anticonvulsants .

- Antitumor Activity : Related compounds have been evaluated against multiple cancer cell lines. One study highlighted that certain derivatives exhibited selective cytotoxicity against human tumor cells, suggesting a potential mechanism involving the inhibition of critical cellular pathways .

The proposed mechanisms for the biological activities include:

- Inhibition of Enzymatic Activity : Some compounds have been shown to inhibit thioredoxin reductase (TrxR), an enzyme linked to cancer progression .

- Interaction with DNA : Structure-activity relationship (SAR) studies indicate that these compounds may interact directly with DNA, disrupting replication and transcription processes essential for tumor growth .

Case Studies

Case Study 1: Anticonvulsant Efficacy

A specific derivative was tested in a controlled study where mice were subjected to induced seizures. The results indicated a significant reduction in seizure duration and frequency compared to controls, supporting its potential use in treating epilepsy.

Case Study 2: Antitumor Activity

In vitro studies involving various cancer cell lines (e.g., Mia PaCa-2 and HepG2) showed that certain derivatives led to a reduction in cell viability. The IC50 values indicated potent activity comparable to established chemotherapeutics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Indolin-3-ylidene Moieties

Compounds like (E)-2-(1-(4-fluorobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide () share the acetamide backbone but replace the dioxoisoindolinyl group with an indolin-3-ylidene system. Key differences include:

- Substituent Impact : The isobutyl group in the target compound may enhance lipophilicity (logP ~5–6 predicted) compared to aromatic substituents (e.g., 4-fluorobenzyl or 4-nitrobenzyl in ), which could improve membrane permeability but reduce aqueous solubility .

2-Oxoindoline Derivatives

highlights compounds such as 2-hydroxy-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenethyl-acetamide (Compound 2) and N-(4-methyl-2-oxo-2H-chromen-7-yl) derivatives (Compound K). These differ in:

- Hydrogen Bonding : The target compound lacks hydroxyl groups present in many 2-oxoindoline derivatives, which may reduce polar interactions with biological targets.

Quinoxaline-Based Acetamides

describes N-(2,3-diphenylquinoxalin-6-yl)acetamide derivatives (e.g., Compound 4a). Contrasting features include:

- Aromaticity: Quinoxaline rings are fully aromatic and planar, favoring π-π stacking interactions, whereas the tetrahydroquinolin system in the target compound offers reduced aromaticity but increased stereochemical diversity.

- Functional Groups : The target compound’s dioxoisoindolinyl group lacks sulfur-containing substituents (e.g., thioether in 4a), which could influence redox activity or metal binding .

Dioxoisoindolinyl Acetamides

details 2-(1,3-dioxoisoindolin-2-yl)-N-(3-methoxyphenethyl)acetamide , a close structural relative. Key comparisons:

- Substituent Effects : The 3-methoxyphenethyl group in ’s compound introduces an ether linkage, enhancing polarity (predicted pKa ~14.7) compared to the target’s isobutyl group.

- Physicochemical Properties : The target compound’s molecular weight (~450–500 g/mol estimated) exceeds that of ’s compound (338.36 g/mol), likely affecting pharmacokinetic parameters like bioavailability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1,3-dioxoisoindolin-2-yl)-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation of 1,3-dioxoisoindoline derivatives with functionalized tetrahydroquinoline precursors. A typical approach involves refluxing intermediates (e.g., 1-(1,3-dioxoisoindolin-2-yl)thiourea) with acetic acid and phthalic anhydride, followed by purification via recrystallization or column chromatography . Microwave-assisted synthesis (e.g., 110°C in toluene with catalytic acetic acid) offers reduced reaction time and improved regioselectivity . Yield optimization requires precise stoichiometry (e.g., 4.5 mmol substrate) and monitoring via TLC .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Analyze chemical shifts for the isoindolin-1,3-dione moiety (δ ~7.6–8.0 ppm for aromatic protons) and the tetrahydroquinoline core (δ ~2.8–3.5 ppm for isobutyl protons) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI/APCI(+): [M+H]+ or [M+Na]+) and fragmentation patterns .

- Elemental Analysis : Ensure C, H, N percentages align with theoretical values (±0.5%) .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to structural similarity to known bioactive scaffolds. Use fluorescence-based or colorimetric readouts (e.g., Fluorescein derivatives ). Cell viability assays (MTT or resazurin) in cancer cell lines can assess cytotoxicity. Include positive controls (e.g., staurosporine for kinase inhibition) and validate results with dose-response curves (IC50 calculations) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

- Methodological Answer :

- Analog Synthesis : Modify substituents on the tetrahydroquinoline (e.g., isobutyl → cyclopropyl) or isoindolin-dione (e.g., electron-withdrawing groups) .

- In Silico Docking : Use molecular modeling software (e.g., AutoDock Vina) to predict binding affinity with target proteins (e.g., kinases) .

- Data Analysis : Corrogate activity data (IC50) with electronic (Hammett σ) or steric (Taft Es) parameters to identify key pharmacophores.

Q. What strategies mitigate solubility limitations during in vivo testing?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl or phosphate) to the acetamide or isoindolin-dione moieties .

- Formulation : Use co-solvents (e.g., PEG 400) or nanoemulsions to enhance bioavailability. Validate stability via HPLC under physiological pH (7.4) .

Q. How should researchers address discrepancies in biological activity across assay platforms?

- Methodological Answer :

- Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity).

- Control Experiments : Rule out assay interference (e.g., compound fluorescence in fluorogenic assays) .

- Statistical Analysis : Apply ANOVA or mixed-effects models to account for batch-to-batch variability .

Experimental Design and Data Analysis

Q. What statistical frameworks are appropriate for analyzing dose-response data in toxicity studies?

- Methodological Answer : Use nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate LD50/LC50. Apply the Hill equation to assess cooperativity. For ecological risk assessment, integrate LC50 with NOEC (No Observed Effect Concentration) using hypothesis-testing frameworks .

Q. How can computational chemistry guide the prioritization of analogs for synthesis?

- Methodological Answer : Perform:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.